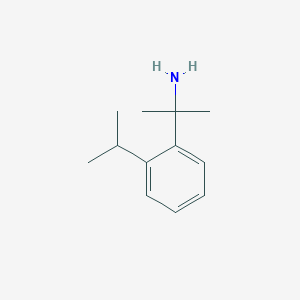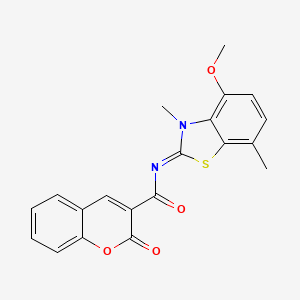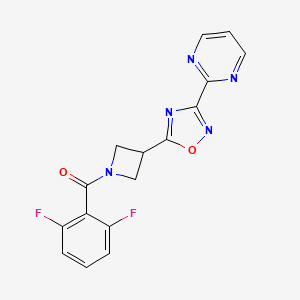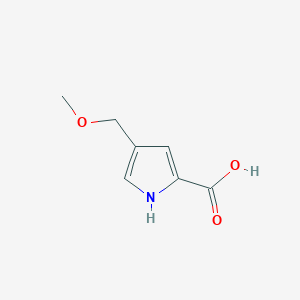
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide, also known as DNFB, is a chemical compound that has been widely used in scientific research for many years. DNFB is a sulfonamide derivative that belongs to the nitroaromatic family of compounds. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the activation of T-cells and the release of inflammatory cytokines. N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide is thought to act as a hapten, which binds to proteins and forms a complex that is recognized by T-cells. This leads to the activation of T-cells and the release of inflammatory cytokines, which in turn leads to inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has been shown to induce contact hypersensitivity in animals, which is characterized by swelling, redness, and inflammation at the site of contact. It has also been shown to activate T-cells and induce the release of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has been used as a model antigen to study the immune response in mice, and has been shown to induce a Th1-type immune response.
実験室実験の利点と制限
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has several advantages for use in lab experiments, including its ability to induce contact hypersensitivity and its well-characterized mechanism of action. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use, including its potential toxicity and the fact that it can only be used in animals that are capable of mounting a T-cell-mediated immune response.
将来の方向性
There are several future directions for research on N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide, including the development of new methods for synthesizing the compound, the identification of new targets for its use in the treatment of inflammatory and immune-related diseases, and the development of new animal models for studying its effects. Additionally, there is a need for further research on the potential toxicity of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide and its effects on human health.
合成法
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dimethyl-4-aminobenzyl alcohol in the presence of a base. Another method involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dimethylethylenediamine, followed by the addition of 4-fluorobenzyl chloride.
科学的研究の応用
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has been used in scientific research to study a variety of biological processes, including inflammation, immune response, and cancer. It has been shown to induce contact hypersensitivity, which is a T-cell-mediated immune response that occurs when an individual is exposed to a hapten. N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has also been used as a model antigen to study the immune response in mice.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-19(2)16(12-3-5-13(17)6-4-12)11-18-25(23,24)15-9-7-14(8-10-15)20(21)22/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLJMLJLDZKGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2898666.png)


![1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2898669.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)


![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)
![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)

